2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide 2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13423179
InChI: InChI=1S/C14H16N2O4/c1-19-8-4-7-16-14(18)11-12(17)9-5-2-3-6-10(9)20-13(11)15/h2-3,5-6H,4,7-8,15H2,1H3,(H,16,18)
SMILES: COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC13423179

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(3-methoxypropyl)-4-oxo-4H-chromene-3-carboxamide -

Specification

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name 2-amino-N-(3-methoxypropyl)-4-oxochromene-3-carboxamide
Standard InChI InChI=1S/C14H16N2O4/c1-19-8-4-7-16-14(18)11-12(17)9-5-2-3-6-10(9)20-13(11)15/h2-3,5-6H,4,7-8,15H2,1H3,(H,16,18)
Standard InChI Key CBFRWCYUUGCYHT-UHFFFAOYSA-N
SMILES COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N
Canonical SMILES COCCCNC(=O)C1=C(OC2=CC=CC=C2C1=O)N

Introduction

Chemical Identity and Structural Analysis

Structural Features

  • Chromene Core: A benzopyran scaffold with a keto group at position 4 and an amino group at position 2.

  • Carboxamide Side Chain: A 3-carboxamide group connected to a 3-methoxypropyl moiety, enhancing hydrophilicity and potential hydrogen-bonding interactions.

Table 1: Key Functional Groups and Their Roles

PositionFunctional GroupRole in Bioactivity
2-NH₂Hydrogen bonding, electrostatic interactions
3-CONH-(CH₂)₃-OCH₃Solubility modulation, target binding
4-C=OElectron withdrawal, conjugation stability

Synthesis and Characterization

Synthetic Routes

While no direct synthesis is reported for this compound, analogous chromene-3-carboxamides are typically synthesized via:

  • Multi-Component Reactions (MCRs): Combining aldehydes, malononitrile, and resorcinol derivatives under basic conditions (e.g., Ca(OH)₂ or diethylamine) .

  • Coupling Reactions: Amidation of preformed chromene-3-carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) .

Hypothetical Synthesis Pathway:

  • Step 1: Synthesis of ethyl 2-amino-4-oxo-4H-chromene-3-carboxylate via Knoevenagel condensation of resorcinol and ethyl cyanoacetate .

  • Step 2: Hydrolysis of the ester to the carboxylic acid using NaOH.

  • Step 3: Amide coupling with 3-methoxypropylamine using DCC in CHCl₃ .

Spectroscopic Characterization

Data inferred from similar chromene carboxamides :

  • ¹H NMR (DMSO-d₆): δ 8.8 (s, 1H, NH), 7.5–6.8 (m, 4H, aromatic), 3.7 (t, 2H, OCH₂), 3.3 (s, 3H, OCH₃).

  • ¹³C NMR: 160–165 ppm (C=O), 55 ppm (OCH₃), 40–45 ppm (CH₂NH).

  • IR (KBr): 3347 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

  • HRMS: [M+H]⁺ calculated for C₁₇H₂₁N₂O₄⁺: 316.1423.

Biological Activities and Mechanisms

Antimicrobial Activity

Chromene carboxamides exhibit broad-spectrum activity:

  • Compound 4c: MIC = 0.062 mg/mL against Bacillus cereus (superior to streptomycin) .

  • Structure-Activity Relationship (SAR): Electron-donating groups (e.g., OCH₃) enhance gram-negative activity .

Enzyme Inhibition

  • MAO-B Inhibition: N-Phenyl-4-oxo-4H-chromene-3-carboxamides show IC₅₀ values as low as 0.0014 µM .

  • α-Glucosidase/Tyrosinase Inhibition: Chromenes with amino and cyano groups inhibit enzymes via H-bonding and π-π interactions .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

  • Calculated LogP: ~2.1 (moderate lipophilicity due to methoxypropyl chain).

  • Water Solubility: Improved compared to non-polar analogs (e.g., phenyl substituents) .

ADME Profile

  • Absorption: High intestinal permeability (Caco-2 model predicted).

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes.

  • Excretion: Renal clearance predominant .

Future Research Directions

  • Synthetic Optimization: Develop green catalysts (e.g., PoPINO) for higher yields .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) .

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